N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine
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Overview
Description
N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and gained popularity in the early 2000s as a recreational drug. However,
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine involves its binding to serotonin receptors, which leads to the activation of various signaling pathways in the brain. This activation results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of the drug. Additionally, N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine include changes in mood, perception, and cognition. It has been found to induce hallucinations, altered states of consciousness, and changes in sensory perception. Additionally, N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine has been shown to increase heart rate and blood pressure, as well as cause nausea and vomiting.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation is its potential toxicity, which requires careful handling and monitoring during experiments.
Future Directions
Future research on N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine could focus on its potential therapeutic applications, such as its ability to alleviate symptoms of depression and anxiety. Additionally, further studies could investigate the mechanisms underlying its psychoactive effects and its potential for abuse and addiction. Other future directions could include the development of new analogs of N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine with improved therapeutic properties and reduced toxicity.
In conclusion, N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine is a synthetic psychedelic drug that has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Its high affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions, but its potential toxicity requires careful handling and monitoring. Future research could focus on its potential therapeutic applications and the development of new analogs with improved properties.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine involves the reaction of 2,5-dimethoxyphenethylamine with methyl iodide in the presence of a base, followed by the reduction of the resulting N-methyl-2,5-dimethoxyphenethylamine using lithium aluminum hydride. This synthesis method has been modified and improved over the years, resulting in various analogs of N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine has been used in various scientific research studies, including studies on its psychoactive effects, receptor binding affinity, and toxicity. It has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelics. N-(2,5-dimethoxyphenyl)-1-methyl-4-piperidinamine has also been studied for its potential therapeutic effects, such as its ability to alleviate symptoms of depression and anxiety.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-16-8-6-11(7-9-16)15-13-10-12(17-2)4-5-14(13)18-3/h4-5,10-11,15H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTHOAPKMLHVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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